molecular formula C16H23BO2 B13928428 2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13928428
M. Wt: 258.2 g/mol
InChI Key: CARXWWZOVBYDIQ-UHFFFAOYSA-N
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Description

2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a benzyl moiety, along with a dioxaborolane ring, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-benzylcyclopropylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom acts as a Lewis acid, facilitating the formation of new bonds and enabling the compound to act as a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in Suzuki–Miyaura coupling reactions.

    Cyclopropylboronic Acid: Similar in structure but lacks the benzyl and dioxaborolane groups.

    Tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane ring but lacks the cyclopropyl and benzyl groups.

Uniqueness

2-(1-Benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group, benzyl moiety, and dioxaborolane ring. This unique structure imparts specific reactivity and versatility, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-(1-benzylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)16(10-11-16)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

CARXWWZOVBYDIQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)CC3=CC=CC=C3

Origin of Product

United States

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